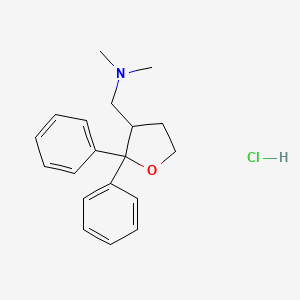

AE-37 hydrochloride

概要

説明

It is primarily being investigated for its potential therapeutic effects in neurodegenerative and neurodevelopmental disorders, including Alzheimer’s disease, Parkinson’s disease, and Rett syndrome . Anavex 2-73 is an orally available small molecule that activates the sigma-1 receptor and muscarinic receptors, which are pivotal in restoring cellular homeostasis and promoting neuroplasticity .

科学的研究の応用

Anavex 2-73 has a wide range of scientific research applications, including:

Chemistry: It is used to study the activation of sigma-1 and muscarinic receptors and their role in cellular homeostasis.

Biology: It is used to investigate the molecular mechanisms underlying neurodegenerative and neurodevelopmental disorders.

Safety and Hazards

将来の方向性

AE-37 hydrochloride is currently under clinical development by NuGenerex Immuno-Oncology and is in Phase II for Triple-Negative Breast Cancer (TNBC) . It is also being investigated for use in the treatment of other conditions such as Alzheimer’s Disease, Parkinson’s Disease Dementia, and Parkinson’s Disease .

作用機序

Anavex 2-73 exerts its effects by activating the sigma-1 receptor (SIGMAR1) and muscarinic receptors. Activation of SIGMAR1 results in the restoration of cellular homeostasis and promotes neuroplasticity. This mechanism is crucial for its potential therapeutic effects in neurodegenerative and neurodevelopmental disorders. The compound also targets protein misfolding, oxidative stress, mitochondrial dysfunction, and neuroinflammation, which are common features of these disorders .

生化学分析

Biochemical Properties

ANAVEX 2-73 interacts with the sigma-1 receptor (SIGMAR1), a chaperone protein present in most tissues . The activation of SIGMAR1 by ANAVEX 2-73 is suggested to be pivotal in restoring neural cell homeostasis and promoting neuroplasticity . This interaction plays a crucial role in biochemical reactions, particularly in the modulation of calcium signaling and the reduction of oxidative stress .

Cellular Effects

ANAVEX 2-73 has shown to exert various effects on cellular processes. It has been reported to restore cellular balance by targeting protein misfolding, oxidative stress, mitochondrial dysfunction, inflammation, and cellular stress . In Alzheimer’s disease, it has demonstrated a significant reduction in clinical decline . In Parkinson’s disease dementia, patients’ clinical symptoms consistently improved during the 48-week study under active ANAVEX 2-73 treatment .

Molecular Mechanism

The molecular mechanism of ANAVEX 2-73 involves its binding to the sigma-1 receptor (SIGMAR1), which is thought to play a key role in maintaining cellular homeostasis and promoting neuroplasticity . Activation of SIGMAR1 by ANAVEX 2-73 has been suggested to induce cytoprotective autophagic pathways . Furthermore, it has been shown to promote autophagy and suppress the toxic accumulation of beta-amyloid and tau, as well as neuroinflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, ANAVEX 2-73 has shown consistent improvement in patients’ clinical symptoms over time . In a 48-week Phase 2 study, ANAVEX 2-73 treatment resulted in improvements of all efficacy endpoints . Further analysis of the data remains ongoing, and the company plans to submit the data for publication in a peer-reviewed medical journal .

Dosage Effects in Animal Models

The effects of ANAVEX 2-73 have been studied in animal models, including Fmr1 knockout mice, a validated model for Fragile X Syndrome . The study evaluated doses of ANAVEX 2-73, which resulted in the reversal of hyperactivity and restoration of associative learning as well as reduction in anxiety-like and perseverative behaviors .

Metabolic Pathways

ANAVEX 2-73 is involved in several metabolic pathways. Pathway analysis of differentially expressed genes suggests that ANAVEX 2-73 may correct metabolic alterations in patients with Rett syndrome through enhanced mitochondrial energy production and increased expression of genes involved in oxidative phosphorylation, fatty acid metabolism, developmental signaling pathways, transcription/translation, membrane trafficking, and branched-chain amino acid catabolism .

Transport and Distribution

As an orally available drug, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body, potentially crossing the blood-brain barrier to exert its effects in the central nervous system .

Subcellular Localization

Given its role as an activator of the sigma-1 receptor, it is likely to be localized in areas where this receptor is present, such as the endoplasmic reticulum and the mitochondria-associated endoplasmic reticulum membrane .

準備方法

The preparation of Anavex 2-73 involves synthetic routes that target the sigma-1 receptor and muscarinic receptors. The compound is synthesized through a series of chemical reactions that involve the formation of its crystal forms. The specific synthetic routes and reaction conditions are proprietary to Anavex Life Sciences and are covered under various patents . Industrial production methods focus on ensuring the purity and stability of the compound, which is crucial for its efficacy and safety in clinical trials .

化学反応の分析

Anavex 2-73 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, which can alter the compound’s structure and activity.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can also impact the compound’s properties.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, which can modify the compound’s functionality.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

類似化合物との比較

Anavex 2-73 is unique in its dual activation of sigma-1 and muscarinic receptors, which sets it apart from other compounds targeting only one of these receptors. Similar compounds include:

Donepezil: Primarily targets acetylcholinesterase to increase acetylcholine levels in the brain.

Memantine: Targets NMDA receptors to prevent excitotoxicity in neurodegenerative disorders.

Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase to enhance cholinergic function.

Compared to these compounds, Anavex 2-73’s dual receptor activation provides a broader mechanism of action, potentially offering more comprehensive therapeutic benefits .

特性

IUPAC Name |

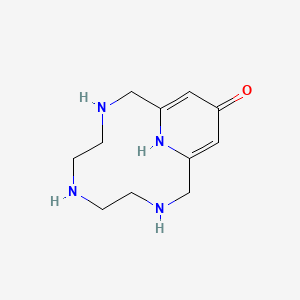

1-(2,2-diphenyloxolan-3-yl)-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO.ClH/c1-20(2)15-18-13-14-21-19(18,16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,13-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQOLYDPQKHFTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCOC1(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

195615-84-0 | |

| Record name | Blarcamesine hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195615840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-diphenyl-tetrahydro-furan-3-yl-methyl)-dimethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BLARCAMESINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M49V1PBPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,3-Diphenyl-1,2,4-thiadiazol-5(2H)-ylidene)amino]ethanol hydrobromide](/img/structure/B560431.png)

![2-[4-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]-N-(p-tolyl)acetamide](/img/structure/B560437.png)

![1-ethylsulfinyl-N-[(4-hex-5-ynoxyphenyl)methyl]-N-(5-oxohexyl)formamide](/img/structure/B560438.png)

![(5Z)-5-[(4-methoxyphenyl)methylidene]-2-naphthalen-2-yl-1,3-thiazol-4-one](/img/structure/B560439.png)

![5-[N-(4-Cyclohexylbenzyl)-N-(4-phenoxybenzoyl)amino]salicylic acid](/img/structure/B560444.png)

![3-Hydroxy-5-methyl-1-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B560448.png)

![2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid](/img/structure/B560449.png)

![N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-4-(1,3-thiazol-4-yl)benzamide](/img/structure/B560454.png)